(Rac)-Atropine-d3

Beschreibung

Hyoscyamine is a tropane alkaloid and the levo-isomer of [atropine]. It is commonly extracted from plants in the Solanaceae or nightshade family. Research into the action of hyoscyamine in published literature dates back to 1826. Hyoscyamine is used for a wide variety of treatments and therapeutics due to its antimuscarinic properties. Although hyoscyamine is marketed in the United States, it is not FDA approved.

Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Atropine has been reported in Cyphanthera tasmanica, Duboisia leichhardtii, and other organisms with data available.

Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)

Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.

ATROPINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1960 and has 7 approved and 24 investigational indications.

Structure

3D Structure

Eigenschaften

IUPAC Name |

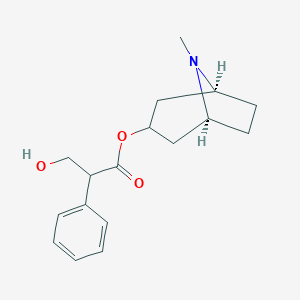

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUNBYITZUJHSG-PJPHBNEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020113, DTXSID601141720 | |

| Record name | Atropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4), Crystals, mp 222-223 °C. Sol in 1 part water; slightly sol in alc. Almost insol in chloroformm ether. /Methylbromide/, Crystals, mp 163 °C. Freely sol in water or alc, very slightly in chloroform, ether. /Methylnitrate/, Crystalline powder, mp 127-128 °C, dec 135 °C. Very hygroscopic. Soluble in alc, chloroform. Practically insol in ether, /N-oxide/, 1 g in: ... 2 mL alcohol, 25 mL ether, 27 mL glycerol, 1 mL chloroform; also sol in benzene, in dil acids, Very soluble in ethanol; slightly soluble in chloroform; insoluble in ethyl ether, In water, 2,200 mg/l @ 25 °C | |

| Record name | SID11533003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Atropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Long, orthorhombic prisms from acetone, Rhombic needles (dilute ethyl alcohol), White crystals or powder | |

CAS No. |

51-55-8, 16175-85-2, 101-31-5, 5908-99-6 | |

| Record name | Atropine [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)- (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Atropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl α-(hydroxymethyl)benzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601141720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atropine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hyoscyamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester sulfate, hydrate (2:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C0697DR9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

118.5 °C, MP: 108.5 °C. Specific rotation: -21 deg @ 20 °C/D (ethanol) /(-)-form/ | |

| Record name | Atropine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00572 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATROPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

(Rac)-Atropine-d3: A Comprehensive Technical Guide

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of (Rac)-Atropine-d3, a deuterated isotopologue of atropine. It is intended for researchers, scientists, and drug development professionals. This guide covers essential data, experimental protocols, and the mechanistic pathways of its non-deuterated counterpart, atropine.

Core Chemical and Physical Properties

(Rac)-Atropine-d3, with the CAS number 1276197-36-4, is a stable, isotopically labeled form of atropine where three hydrogen atoms on the N-methyl group are replaced with deuterium.[1][2][3] This substitution results in a higher molecular weight compared to atropine.[4] Deuterated compounds like (Rac)-Atropine-d3 are invaluable as internal standards in quantitative analysis by mass spectrometry and as tracers in pharmacokinetic studies.[5]

Data Presentation: Chemical and Physical Properties of (Rac)-Atropine-d3

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₀D₃NO₃ | |

| Molecular Weight | 292.39 g/mol | |

| CAS Number | 1276197-36-4 | |

| Appearance | White to off-white solid powder | |

| Melting Point | 113 - 115 °C | |

| Boiling Point | A boiling point for (Rac)-Atropine-d3 is not experimentally determined. The boiling point of atropine is estimated to be 431.53°C, with sublimation occurring at 83–88 °C under reduced pressure. The effect of deuteration on the boiling point is expected to be minimal. | |

| Solubility | - Ethanol: ≥ 16 mg/mL (54.72 mM)- DMSO: ≥ 10 mg/mL (34.20 mM)- DMF: ≥ 2 mg/mL (6.84 mM) | |

| IUPAC Name | (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |

| InChI Key | RKUNBYITZUJHSG-FIBGUPNXSA-N | |

| SMILES | [2H]C([2H])([2H])N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Storage Temperature | 2-8°C | |

| Purity | ≥98% |

Signaling Pathways of Atropine

Atropine, and by extension (Rac)-Atropine-d3, functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks the action of the neurotransmitter acetylcholine at M1, M2, M3, M4, and M5 receptor subtypes, thereby inhibiting parasympathetic nerve effects. The physiological consequences of this blockade are tissue-specific and depend on the distribution of the muscarinic receptor subtypes.

Experimental Protocols

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using (Rac)-Atropine-d3 as an Internal Standard

This protocol outlines a general procedure for the quantification of atropine in a biological matrix (e.g., plasma) using (Rac)-Atropine-d3 as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution: Prepare a stock solution of unlabeled atropine in methanol at a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of (Rac)-Atropine-d3 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of (Rac)-Atropine-d3 at a fixed concentration in the appropriate solvent for spiking into samples.

2. Sample Preparation:

-

To 100 µL of the plasma sample, calibrator, or quality control sample, add a precise volume of the (Rac)-Atropine-d3 internal standard spiking solution.

-

Vortex the samples to ensure thorough mixing.

-

Perform protein precipitation by adding a suitable volume of a precipitating agent (e.g., acetonitrile).

-

Vortex vigorously for 1 minute.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Chromatographic Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both atropine and (Rac)-Atropine-d3.

4. Data Analysis:

-

Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the response ratio of the calibrators against their known concentrations.

-

Determine the concentration of atropine in the unknown samples by interpolating their response ratios onto the calibration curve.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general methodology for the ¹H NMR analysis of (Rac)-Atropine-d3.

1. Sample Preparation:

-

Dissolve an appropriate amount of (Rac)-Atropine-d3 in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the ¹H nucleus.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

3. ¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include:

-

Number of scans (NS): 16 or more for good signal-to-noise.

-

Relaxation delay (D1): 1-5 seconds.

-

Pulse width: Calibrated 90° pulse.

-

Spectral width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

-

4. Data Processing and Analysis:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities of the signals to confirm the structure of (Rac)-Atropine-d3. The absence of a signal corresponding to the N-methyl protons and the presence of other characteristic atropine signals will confirm the identity and isotopic labeling of the compound.

Experimental Workflows

Workflow for Pharmacokinetic Studies

(Rac)-Atropine-d3 is an ideal tool for pharmacokinetic (PK) studies of atropine. The following workflow outlines a typical experimental design.

References

- 1. Atropine - Sciencemadness Wiki [sciencemadness.org]

- 2. (Rac)-Atropine-d3 | 1276197-36-4 [sigmaaldrich.com]

- 3. (Rac)-Atropine-d3 | 1276197-36-4 [sigmaaldrich.com]

- 4. (Rac)-Atropine-d3 ((Rac)-Tropine tropate-d3; (Rac)-Hyoscyamine-d3) | Isotope-Labeled Compounds | 1276197-36-4 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to (Rac)-Atropine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-Atropine-d3, a deuterated isotopologue of atropine, designed for researchers, scientists, and professionals in drug development. This document covers its chemical identity, physicochemical properties, and applications, with a focus on its use as an internal standard in analytical methodologies. Detailed experimental protocols and a review of the relevant signaling pathways are also included to support its practical application in a laboratory setting.

Chemical Identity and Physicochemical Properties

(Rac)-Atropine-d3, a racemic mixture of deuterated atropine, is primarily known by the Chemical Abstracts Service (CAS) number 1276197-36-4 . An alternative CAS number, 60365-55-1 , is also associated with what appears to be the same or a structurally very similar compound, often referred to as (±)-Atropine-D3. This discrepancy may arise from different suppliers or cataloging systems. For regulatory and publication purposes, it is advisable to cite the specific CAS number associated with the material in use.

The key physicochemical properties of (Rac)-Atropine-d3 are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1276197-36-4 | [1] |

| Alternate CAS Number | 60365-55-1 | [2] |

| Molecular Formula | C₁₇H₂₀D₃NO₃ | [1] |

| Molecular Weight | 292.39 g/mol | |

| IUPAC Name | [(1S,5R)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate | |

| Synonyms | (Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3, Atropine-(N-methyl-D3) | |

| Purity | Typically ≥98% | |

| Appearance | White to off-white solid | |

| Storage Conditions | 2-8°C for short-term storage; -20°C for long-term storage |

Synthesis

References

(Rac)-Atropine-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, (Rac)-Atropine-d3 serves as a critical tool in bioanalytical and pharmacological studies. This deuterated analog of atropine is primarily utilized as an internal standard in quantitative mass spectrometry-based assays, enabling precise and accurate measurement of atropine in complex biological matrices. This in-depth guide provides a comprehensive overview of (Rac)-Atropine-d3, including its suppliers, pricing, technical specifications, and its application in experimental settings.

I. Sourcing and Procurement of (Rac)-Atropine-d3

A variety of chemical suppliers offer (Rac)-Atropine-d3 for research purposes. The product is typically available in small quantities, ranging from milligrams to grams. Pricing can vary significantly between suppliers and is often dependent on the quantity and purity of the compound. For the most current pricing, it is recommended to request a quote directly from the suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| MedchemExpress | (Rac)-Atropine-d3 | 1276197-36-4 | ≥99.0% | 1 mg, 5 mg, 10 mg, 50 mg |

| Sigma-Aldrich (AA BLOCKS, INC.) | (Rac)-Atropine-d3 | 1276197-36-4 | 98% | Inquire |

| InvivoChem | (Rac)-Atropine-d3 | 1276197-36-4 | ≥98% | 1mg, 5mg, Other Sizes |

| LGC Standards | (±)-Atropine-d3 (N-methyl-d3) | 1276197-36-4 | Not specified | 0.01 g, 0.05 g |

| ESSLAB | (±)-Atropine-d3 | 1208197-36-4 | Not specified | 10 mg |

| CRM LABSTANDARD | Atropine-D3 | 1276197-36-4 | Not specified | 100.00 mg/l, 1000.00 mg/l solution |

Note: Pricing is subject to change and may not be publicly available. It is advisable to contact the suppliers directly for current pricing and availability.

II. Technical Specifications

(Rac)-Atropine-d3 is a deuterated form of (Rac)-Atropine, where three hydrogen atoms on the N-methyl group are replaced by deuterium atoms. This isotopic labeling results in a molecular weight increase of approximately 3 Da compared to the unlabeled compound, allowing for its differentiation in mass spectrometry.

| Property | Value |

| Chemical Name | (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate |

| Synonyms | (Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3 |

| CAS Number | 1276197-36-4 |

| Molecular Formula | C₁₇H₂₀D₃NO₃ |

| Molecular Weight | 292.39 g/mol |

| Purity | Typically ≥98% |

| Appearance | White to off-white solid |

| Storage | 2-8°C for short term, -20°C for long term |

III. Mechanism of Action and Signaling Pathway

Atropine is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It binds to these receptors without activating them, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh). This blockade of mAChRs inhibits the parasympathetic nervous system's effects on various organs. There are five subtypes of muscarinic receptors (M1-M5), and atropine is a non-selective antagonist for all of them.

Figure 1: Atropine's competitive antagonism at the muscarinic acetylcholine receptor.

IV. Experimental Protocols: Bioanalytical Application

(Rac)-Atropine-d3 is the gold standard internal standard for the quantification of atropine in biological samples, such as plasma, serum, and urine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to atropine, ensuring similar extraction recovery and ionization efficiency, which corrects for variations during sample preparation and analysis.

A. General Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of atropine in a biological matrix using (Rac)-Atropine-d3 as an internal standard.

Figure 2: General workflow for bioanalytical quantification of atropine.

B. Detailed Methodological Considerations

1. Sample Preparation:

-

Protein Precipitation: A common and straightforward method. Acetonitrile is a frequently used solvent to precipitate proteins from plasma or serum samples.

-

Solid Phase Extraction (SPE): Offers cleaner extracts by selectively isolating the analyte and internal standard from the matrix.

-

Liquid-Liquid Extraction (LLE): Another option for sample cleanup.

2. Liquid Chromatography (LC):

-

Column: Reversed-phase columns, such as C18, are typically used for the separation of atropine.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Selected Reaction Monitoring (SRM) is the preferred mode for quantification. This involves monitoring specific precursor-to-product ion transitions for both atropine and (Rac)-Atropine-d3.

-

Atropine transition (example): m/z 290.2 → 124.1

-

(Rac)-Atropine-d3 transition (example): m/z 293.2 → 127.1

-

4. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of atropine to the peak area of (Rac)-Atropine-d3 against the concentration of atropine standards. The concentration of atropine in unknown samples is then determined from this curve.

V. Synthesis of (Rac)-Atropine-d3

The synthesis of (Rac)-Atropine-d3 typically involves the introduction of the three deuterium atoms at the N-methyl group of the tropane skeleton. While detailed proprietary synthesis methods are not always publicly available, a general synthetic strategy can be inferred. One common approach is the N-demethylation of atropine to noratropine, followed by N-methylation using a deuterated methylating agent.

Figure 3: A logical relationship diagram for a potential synthesis route of (Rac)-Atropine-d3.

(Rac)-Atropine-d3: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary application of (Rac)-Atropine-d3 in a research setting. The document provides a comprehensive overview of its use as an internal standard in quantitative analysis, details on the broader pharmacological context of atropine, and specific experimental protocols for its application.

Core Application: Internal Standard for Quantitative Analysis

(Rac)-Atropine-d3, a deuterated isotopolog of atropine, serves a critical role in analytical chemistry, primarily as an internal standard for the accurate quantification of atropine in biological matrices.[1] Its utility is most pronounced in studies employing mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

The fundamental principle behind using a deuterated internal standard is that its chemical and physical properties are nearly identical to the unlabeled analyte (atropine). This includes similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. By adding a known amount of (Rac)-Atropine-d3 to a sample before processing, it co-elutes with the endogenous atropine and experiences similar analytical variations. This allows for the normalization of the analyte's signal to that of the internal standard, thereby correcting for potential losses during sample preparation and variations in instrument response. This significantly enhances the accuracy and precision of the quantification.

Pharmacological Context: Atropine as a Muscarinic Acetylcholine Receptor Antagonist

While (Rac)-Atropine-d3 is primarily a tool for analytical chemistry, its relevance is intrinsically linked to the pharmacological significance of atropine. Atropine is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs), subtypes M1 through M5.[3] These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in the parasympathetic nervous system, regulating a wide array of physiological functions.

The binding of atropine to these receptors competitively inhibits the binding of the endogenous neurotransmitter, acetylcholine (ACh), thereby blocking its effects. This antagonism leads to various physiological responses, including increased heart rate, decreased salivation and other secretions, and relaxation of smooth muscle.

Quantitative Data: Atropine Receptor Binding and Functional Inhibition

The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of atropine for the five human muscarinic acetylcholine receptor subtypes. As a deuterated analog, (Rac)-Atropine-d3 is expected to have virtually identical binding and inhibitory properties.

| Receptor Subtype | Binding Affinity (Ki) (nM) |

| M1 | 0.7 - 1.2 |

| M2 | 1.6 - 3.2 |

| M3 | 1.3 - 2.2 |

| M4 | 0.8 - 1.5 |

| M5 | 2.8 |

| Receptor Subtype | Functional Inhibition (IC50) (nM) |

| M1 | 2.22 ± 0.60 |

| M2 | 4.32 ± 1.63 |

| M3 | 4.16 ± 1.04 |

| M4 | 2.38 ± 1.07 |

| M5 | 3.39 ± 1.16 |

Muscarinic Receptor Signaling Pathways

Atropine, by blocking muscarinic receptors, inhibits the downstream signaling cascades initiated by acetylcholine. The five muscarinic receptor subtypes couple to different families of G proteins, leading to distinct cellular responses.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors predominantly couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Caption: Muscarinic receptor signaling pathways and the inhibitory action of atropine.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of atropine in human plasma using (Rac)-Atropine-d3 as an internal standard with LC-MS/MS. This protocol is adapted from validated methods and serves as a comprehensive guide.

I. Materials and Reagents

-

Analytes: Atropine, (Rac)-Atropine-d3

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Human plasma (drug-free)

-

Equipment:

-

Vortex mixer

-

Centrifuge (capable of >10,000 x g)

-

Pipettes and tips

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

-

II. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve atropine and (Rac)-Atropine-d3 in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the atropine stock solution with 50:50 methanol:water to create a series of calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the (Rac)-Atropine-d3 stock solution in acetonitrile to a final concentration of 100 ng/mL.

-

III. Sample Preparation (Protein Precipitation)

-

Aliquoting:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

-

-

Internal Standard Addition:

-

Add 20 µL of the 100 ng/mL (Rac)-Atropine-d3 internal standard working solution to each tube and vortex briefly.

-

-

Protein Precipitation:

-

Add 300 µL of cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

-

Centrifugation:

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

-

Evaporation and Reconstitution (Optional but recommended for higher sensitivity):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

-

Injection:

-

Inject 5-10 µL of the prepared sample into the LC-MS/MS system.

-

Caption: General experimental workflow for atropine quantification in plasma.

IV. LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Atropine | 290.2 | 124.2 | 25 |

| (Rac)-Atropine-d3 | 293.2 | 124.2 | 25 |

Note: The product ion for both atropine and its d3-labeled standard is the same because the deuterium atoms are on the N-methyl group, which is lost during fragmentation.

V. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (atropine) to the internal standard ((Rac)-Atropine-d3). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of atropine in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Conclusion

(Rac)-Atropine-d3 is an indispensable tool for researchers requiring accurate and precise quantification of atropine in complex biological matrices. Its primary role as an internal standard in mass spectrometry-based bioanalysis is well-established. Understanding the pharmacological context of atropine as a non-selective muscarinic antagonist and the specifics of the analytical methodology allows for the robust design and execution of pharmacokinetic, toxicokinetic, and other studies involving this important compound. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of (Rac)-Atropine-d3 in a research setting.

References

- 1. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Use of (Rac)-Atropine-d3

This guide provides a comprehensive overview of (Rac)-Atropine-d3, a deuterated form of atropine, intended for researchers, scientists, and drug development professionals. It covers key safety data, physicochemical properties, and its primary application as an internal standard in analytical methodologies.

Compound Identification and Physicochemical Properties

(Rac)-Atropine-d3 is the deuterium-labeled version of (Rac)-Atropine, a well-known competitive antagonist of muscarinic acetylcholine receptors.[1] The deuteration, typically on the N-methyl group, makes it a valuable tool in pharmacokinetic and metabolic studies.[2]

Table 1: Chemical and Physical Properties of (Rac)-Atropine-d3

| Property | Value | Source(s) |

| IUPAC Name | (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |

| Synonyms | (Rac)-Tropine tropate-d3; (Rac)-Hyoscyamine-d3 | [2] |

| CAS Number | 1276197-36-4 | |

| Unlabeled CAS | 51-55-8 | |

| Molecular Formula | C₁₇H₂₀D₃NO₃ | |

| Molecular Weight | 292.39 g/mol | |

| Exact Mass | 292.18662383 Da | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Melting Point | 115 °C (for non-deuterated atropine) | |

| Solubility | Soluble in Ethanol (≥ 16 mg/mL) | |

| logP | 1.8 |

Safety Data

For atropine (the non-deuterated form), the following GHS classifications apply and should be considered for (Rac)-Atropine-d3:

Table 2: GHS Classification for Atropine

| Classification | Code | Statement |

| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |

Source: Cayman Chemical SDS for Atropine

A solution of D3-Atropine in acetonitrile has been classified as a flammable liquid (Category 2), with acute oral, inhalation, and dermal toxicity (Category 4), and causing serious eye irritation (Category 2).

The following toxicological data are for the non-deuterated atropine and should be used as a reference for (Rac)-Atropine-d3.

Table 3: Acute Toxicity Data for Atropine (CAS: 51-55-8)

| Route | Species | LD50 | Source(s) |

| Oral | Rat | 500 mg/kg | |

| Oral | Mouse | 75 mg/kg | |

| Oral | Rabbit | 600 mg/kg | |

| Intraperitoneal | Rat | 280 mg/kg | |

| Intraperitoneal | Mouse | 30 mg/kg | |

| Subcutaneous | Rat | 250 mg/kg | |

| Subcutaneous | Mouse | 428 mg/kg |

This data is for the non-deuterated form of Atropine. No specific LD50 data is available for (Rac)-Atropine-d3.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Do not breathe dust.

Storage:

-

Store in a cool, well-ventilated area.

-

Keep container tightly closed.

-

Recommended storage temperatures vary by supplier, ranging from room temperature to 2-8°C or -20°C for long-term storage of the solid form.

-

In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.

Experimental Protocols and Applications

(Rac)-Atropine-d3 is primarily used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The use of a deuterated internal standard is a gold standard in bioanalytical mass spectrometry.

A deuterated internal standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished from the analyte by a mass spectrometer. The key advantages are:

-

It co-elutes with the analyte in chromatographic systems, experiencing similar matrix effects (ion suppression or enhancement).

-

It compensates for analyte loss during sample preparation and extraction.

-

It corrects for variability in injection volume and instrument response.

By adding a known amount of (Rac)-Atropine-d3 to samples and calibration standards, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification, leading to improved accuracy and precision.

The following diagram illustrates a typical workflow for the quantification of atropine in a biological matrix (e.g., plasma) using (Rac)-Atropine-d3 as an internal standard.

References

An In-depth Technical Guide to (Rac)-Atropine-d3: Solubility and Storage

This guide provides comprehensive technical information on the solubility and recommended storage conditions for (Rac)-Atropine-d3, a deuterated isotopologue of atropine. The content herein is intended for researchers, scientists, and professionals in the field of drug development and biomedical research.

Solubility Profile

(Rac)-Atropine-d3 exhibits solubility in various organic solvents. The following table summarizes the available quantitative solubility data. It is important to note that for some solvents, the saturation point was not determined, and the data represents the minimum concentration at which the compound is soluble.

Table 1: Solubility of (Rac)-Atropine-d3 and Atropine

| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| (Rac)-Atropine-d3 | Ethanol | ≥ 16 | 54.72 | Saturation unknown. |

| (Rac)-Atropine-d3 | DMSO | ≥ 10 | 34.20 | Hygroscopic nature of DMSO can affect solubility; use freshly opened solvent. |

| (Rac)-Atropine-d3 | DMF | ≥ 2 | 6.84 | |

| Atropine | PBS (pH 7.2) | ~ 10 | For the non-deuterated form. |

Recommended Storage Conditions

Proper storage of (Rac)-Atropine-d3 is crucial to maintain its stability and integrity. The following table outlines the recommended storage conditions for the compound in both solid form and in solution.

Table 2: Storage Conditions for (Rac)-Atropine-d3

| Form | Temperature | Duration | Additional Notes |

| Solid Powder | -20°C | 3 years | |

| Solid Powder | 4°C | 2 years | |

| In Solvent | -80°C | 6 months | Use within this period for stock solutions. |

| In Solvent | -20°C | 1 month | Use within this period for stock solutions. |

For aqueous solutions of atropine, it is generally not recommended to store them for more than one day. Atropine and its deuterated analogue are known to be sensitive to light and air. Therefore, it is advisable to store them in tightly sealed containers, protected from light. For solutions, purging with an inert gas can also be beneficial.

Experimental Protocols

3.1. Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for (Rac)-Atropine-d3.

Materials:

-

(Rac)-Atropine-d3 solid

-

Solvent of interest (e.g., Ethanol, DMSO, purified water)

-

Sealed glass vials or flasks

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of solid (Rac)-Atropine-d3 to a known volume of the solvent in a sealed container. The excess solid should be visually present.

-

Equilibration: Place the container in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifuging the sample at a high speed and then filtering the supernatant through a chemically inert syringe filter to obtain a clear, saturated solution.

-

Quantification: Analyze the concentration of (Rac)-Atropine-d3 in the clear filtrate using a validated analytical method, such as HPLC.

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Below is a workflow diagram illustrating this process.

Signaling Pathway

Atropine, and by extension (Rac)-Atropine-d3, functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It non-selectively blocks all subtypes of mAChRs (M1-M5), thereby inhibiting the effects of acetylcholine.[1][3] This antagonism of the parasympathetic nervous system leads to a variety of physiological effects.

The diagram below illustrates the mechanism of action of atropine at the cellular level, focusing on its effect on cardiac M2 receptors.

References

An In-Depth Technical Guide on the Isotopic Purity of (Rac)-Atropine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of (Rac)-Atropine-d3, a deuterated internal standard crucial for accurate quantification in bioanalytical studies. This document outlines the importance of isotopic purity, presents typical analytical specifications, details the experimental protocols for its determination, and illustrates the pharmacological context of atropine's mechanism of action.

Introduction to Isotopic Purity in Deuterated Standards

Deuterated internal standards, such as (Rac)-Atropine-d3, are the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their use is predicated on the principle that a stable isotope-labeled (SIL) compound will exhibit nearly identical chemical and physical properties to the analyte of interest, co-eluting during chromatographic separation and experiencing similar matrix effects and ionization efficiencies.[1][2] This ensures robust and reliable quantification by correcting for variations during sample preparation and analysis.[1]

The quality of a deuterated internal standard is critically defined by its isotopic purity and enrichment. Isotopic enrichment refers to the percentage of deuterium at a specific labeled position, while species abundance is the percentage of molecules with a particular isotopic composition (e.g., d3, d2, d1, d0).[3] High isotopic purity is essential to prevent analytical inaccuracies, as the presence of unlabeled analyte (d0) as an impurity in the internal standard can lead to an overestimation of the analyte's concentration. Ideally, the isotopic enrichment of a deuterated standard should be ≥98%.

Data Presentation: Physicochemical Properties and Isotopic Purity

While a specific Certificate of Analysis with the isotopic distribution for (Rac)-Atropine-d3 is not publicly available, the following tables summarize its general physicochemical properties and a typical, expected isotopic purity profile for a high-quality standard.

Table 1: Physicochemical Properties of (Rac)-Atropine-d3

| Property | Value |

| Chemical Name | (1R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate |

| Synonyms | (Rac)-Tropine tropate-d3, (Rac)-Hyoscyamine-d3 |

| CAS Number | 1276197-36-4 |

| Molecular Formula | C₁₇H₂₀D₃NO₃ |

| Molecular Weight | 292.39 g/mol |

| Chemical Purity | Typically ≥98% (by HPLC) |

Table 2: Representative Isotopic Purity of (Rac)-Atropine-d3

Note: The following data is illustrative of a high-quality deuterated standard and is based on typical specifications, as a specific Certificate of Analysis for (Rac)-Atropine-d3 was not available in the public domain. The actual distribution may vary between different manufacturing lots.

| Isotopologue | Species Abundance (%) |

| d3 | > 98.5% |

| d2 | < 1.0% |

| d1 | < 0.5% |

| d0 | < 0.1% |

| Isotopic Enrichment | ≥ 99 atom % D |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity and enrichment of deuterated compounds like (Rac)-Atropine-d3 relies on high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)

This method is employed to determine the relative abundance of each isotopologue (d3, d2, d1, d0).

1. Sample Preparation:

-

Prepare a stock solution of (Rac)-Atropine-d3 in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.

2. Chromatographic Separation (LC-HRMS):

-

System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Analysis:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan from m/z 150-500 with a resolution of ≥70,000.

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical monoisotopic masses of the protonated isotopologues:

-

d3 ([M+H]⁺): ~293.19 m/z

-

d2 ([M+H]⁺): ~292.18 m/z

-

d1 ([M+H]⁺): ~291.18 m/z

-

d0 ([M+H]⁺): ~290.17 m/z

-

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each species relative to the total peak area of all isotopologues.

-

Protocol 2: Isotopic Enrichment and Structural Integrity by NMR Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and to provide an independent measure of isotopic enrichment.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of (Rac)-Atropine-d3 in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

2. ¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher.

-

Experiment: Standard proton NMR spectrum.

-

Analysis: In the unlabeled atropine, the N-methyl group protons appear as a singlet. In (Rac)-Atropine-d3, this signal should be significantly diminished or absent. The isotopic enrichment can be estimated by comparing the integral of the residual N-methyl proton signal to the integrals of other non-deuterated protons in the molecule.

3. ²H NMR Spectroscopy:

-

Experiment: Deuterium NMR spectrum.

-

Analysis: This spectrum will show a signal corresponding to the deuterium atoms on the N-methyl group, confirming the location of the label.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining isotopic purity and the signaling pathway of atropine.

Caption: Experimental workflow for isotopic purity assessment by LC-HRMS.

Caption: Atropine's antagonism of the muscarinic acetylcholine receptor signaling pathway.

Conclusion

The isotopic purity of (Rac)-Atropine-d3 is a critical parameter that ensures its suitability as an internal standard for high-precision quantitative bioanalysis. Through rigorous analytical testing using HRMS and NMR, the isotopic distribution can be accurately characterized, confirming a high enrichment of the d3 isotopologue and minimal presence of lower deuterated and unlabeled species. This diligence in quality control underpins the reliability of pharmacokinetic and other quantitative studies that are fundamental to drug development.

References

Technical Guide to the Synthesis of Deuterated Atropine Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated atropine standards, crucial for a variety of research applications, including pharmacokinetic studies and as internal standards in mass spectrometry-based quantification. This document outlines the primary synthetic strategies, detailed experimental protocols, and methods for characterization and data analysis.

Introduction

Deuterated standards are essential tools in modern analytical and metabolic research. The substitution of hydrogen with deuterium atoms affords a molecule with a higher mass, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry, without significantly altering its chemical properties. Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors and has various clinical applications. Deuterated atropine, particularly atropine-d3, serves as an invaluable internal standard for the accurate quantification of atropine in biological matrices.

Synthetic Strategies

The most common and efficient method for the synthesis of atropine-d3 involves a two-step process starting from commercially available atropine:

-

N-demethylation of Atropine: The methyl group is removed from the nitrogen atom of the tropane ring to yield noratropine.

-

N-methylation of Noratropine with a Deuterated Methyl Source: A trideuteromethyl group (-CD3) is introduced to the nitrogen atom of noratropine to produce atropine-d3.

This approach is favored due to the ready availability of the starting material and the relatively straightforward nature of the reactions.

Experimental Protocols

Step 1: N-demethylation of Atropine to Noratropine

This procedure is adapted from the method described by van der Meer and Hundt (1983).

Materials:

-

Atropine sulfate

-

Potassium permanganate (KMnO4)

-

Chloroform

-

Absolute ethanol

-

Aqueous oxalic acid (10% w/v)

-

Sodium metabisulfite

-

Concentrated ammonia solution

-

Water

Procedure:

-

Dissolve atropine sulfate (5 g) in water (250 ml) in a beaker.

-

While stirring at 4°C, add potassium permanganate (5 g) to the solution. Continue stirring for 10 minutes without controlling the temperature or pH.

-

Filter off the precipitated manganese dioxide (MnO2).

-

To the filtrate, add another 5 g portion of potassium permanganate and stir for an additional 10 minutes.

-

Remove the newly formed MnO2 by filtration.

-

Extract the alkaloids from the filtrate with chloroform (4 x 50 ml).

-

Dry the combined chloroform extracts and evaporate to dryness.

-

Dissolve the residue in absolute ethanol (2 ml) and treat dropwise with 10% aqueous oxalic acid to precipitate noratropine oxalate.

-

To recover any remaining product, suspend the manganese dioxide from the filtration steps in water and reduce it with sodium metabisulfite until a clear solution is obtained.

-

Adjust the pH of this solution to 9.2 with concentrated ammonia solution and extract with chloroform.

-

Precipitate the noratropine oxalate from the chloroform extract as described in step 8.

-

Combine the noratropine oxalate precipitates. The reported yield for this process is approximately 16.8%.[1]

Step 2: N-methylation of Noratropine to Atropine-d3

This is a general procedure for the N-methylation of a secondary amine using a deuterated methylating agent.

Materials:

-

Noratropine (free base)

-

Deuterated methyl iodide (CD3I)

-

Anhydrous potassium carbonate (K2CO3) or another suitable base

-

Anhydrous acetonitrile or N,N-dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (2 M)

-

Sodium hydroxide solution (10% w/v)

Procedure:

-

Dissolve noratropine (free base) in an anhydrous solvent such as acetonitrile or DMF in a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add an excess of a suitable base, such as anhydrous potassium carbonate, to the solution.

-

Add deuterated methyl iodide (a slight excess, e.g., 1.1-1.5 equivalents) to the stirred suspension.

-

Heat the reaction mixture (e.g., to 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the base.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water.

-

To purify, the crude product can be extracted into an acidic aqueous solution (2 M HCl) to separate it from any neutral impurities.

-

The acidic aqueous layer is then made alkaline (pH > 10) with a sodium hydroxide solution.

-

The product, atropine-d3, is then extracted with diethyl ether.

-

The combined ether extracts are dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is evaporated to yield the purified atropine-d3.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields for Atropine-d3

| Step | Reaction | Starting Material | Key Reagents | Product | Reported Yield |

| 1 | N-demethylation | Atropine sulfate | Potassium permanganate | Noratropine oxalate | ~16.8%[1] |

| 2 | N-methylation | Noratropine | Deuterated methyl iodide (CD3I) | Atropine-d3 | Good |

Note: The yield for the N-methylation step is described as "good" in the literature, but a specific quantitative value is not provided in the readily available abstracts.

Characterization of Deuterated Atropine

5.1. Mass Spectrometry

Mass spectrometry (MS) is the primary technique used to confirm the incorporation of deuterium and to determine the isotopic purity of the final product. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic peaks. The mass spectrum of atropine-d3 will show a molecular ion peak (M+H)+ at m/z 293.19, which is 3 units higher than that of unlabeled atropine (m/z 290.17). The isotopic distribution will show a high abundance of the d3 species, with minor contributions from d2, d1, and d0 species.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the deuterated compound and to determine the position of the deuterium labels. In the 1H NMR spectrum of atropine-d3, the signal corresponding to the N-methyl protons will be absent or significantly reduced in intensity. 13C NMR can also be used to confirm the structure.

Table 2: Expected Mass Spectrometry and NMR Data for Atropine-d3

| Analysis | Expected Result |

| Mass Spectrometry (ESI+) | [M+H]+ = 293.19 |

| 1H NMR | Absence or significant reduction of the N-CH3 signal (around 2.2-2.5 ppm) |

| 13C NMR | A triplet signal for the N-CD3 carbon due to coupling with deuterium (if observable) |

Visualizations

Atropine Signaling Pathway

Atropine functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). By blocking the binding of acetylcholine (ACh), atropine inhibits the parasympathetic nervous system's "rest and digest" responses.

Caption: Atropine competitively blocks muscarinic acetylcholine receptors.

Experimental Workflow for Atropine-d3 Synthesis

The following diagram illustrates the key steps in the synthesis of deuterated atropine.

Caption: Workflow for the synthesis of atropine-d3 from atropine.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (Rac)-Atropine-d3 vs. Non-labeled Atropine

This guide provides a comprehensive technical comparison between (Rac)-Atropine-d3 and its non-labeled counterpart. It details their respective properties, mechanisms of action, and applications, with a focus on the use of the deuterated compound as an internal standard in bioanalytical assays.

Core Properties: A Comparative Overview

(Rac)-Atropine-d3 is a deuterated isotopologue of atropine. In this form, three hydrogen atoms on the N-methyl group are replaced with deuterium. This substitution results in a minimal structural change but a distinct and measurable increase in molecular mass. This key difference is fundamental to its primary application in analytical chemistry, without significantly altering its chemical or physical behavior compared to the non-labeled compound.[1][2][3][4]

Table 1: Chemical and Physical Properties

| Property | Non-labeled (Rac)-Atropine | (Rac)-Atropine-d3 |

| Synonyms | (±)-Hyoscyamine, Tropine tropate | (Rac)-Tropine tropate-d3, (±)-Atropine-(N-methyl-d3) |

| Chemical Formula | C₁₇H₂₃NO₃ | C₁₇H₂₀D₃NO₃ |

| Molecular Weight | 289.37 g/mol [5] | 292.39 g/mol |

| Appearance | White crystalline powder or colorless crystals | White to off-white solid powder |

| Melting Point | 114–118 °C | 113–115 °C |

| Solubility | Soluble in water, ethanol, chloroform, and ether | Soluble in DMSO, Methanol |

Mechanism of Action and Signaling Pathway

Both labeled and non-labeled atropine function as competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs), with affinity for all five subtypes (M1, M2, M3, M4, and M5). Acetylcholine, a primary neurotransmitter of the parasympathetic nervous system, binds to these G-protein coupled receptors to initiate a "rest and digest" response. Atropine competitively blocks this binding, thereby inhibiting the effects of acetylcholine and allowing sympathetic nervous system responses to dominate. This antagonism leads to various physiological effects, such as increased heart rate, decreased secretions, and relaxation of smooth muscle.

Caption: Atropine's antagonism at the muscarinic acetylcholine receptor.

Pharmacokinetics and Receptor Affinity

The pharmacokinetic profile of atropine is well-documented. It is rapidly absorbed and distributed throughout the body, readily crossing the placental barrier. Metabolism occurs primarily in the liver through enzymatic hydrolysis, with a portion of the drug excreted unchanged in the urine. The elimination half-life is approximately 2 to 4 hours. The deuteration in (Rac)-Atropine-d3 is not expected to significantly alter these pharmacokinetic parameters, a crucial characteristic for its use as an internal standard.

Table 2: Pharmacokinetic and Receptor Binding Properties of Atropine

| Parameter | Value | Reference |

| Bioavailability | Rapidly and well absorbed after IM administration | |

| Plasma Half-life | 2 - 4 hours | |

| Plasma Protein Binding | 14% - 44% | |

| Metabolism | Hepatic enzymatic hydrolysis | |

| Major Metabolites | Noratropine, atropin-n-oxide, tropine, tropic acid | |

| Excretion | 13% - 50% excreted unchanged in urine | |

| Receptor Affinity (KD) | ~1 nM for brain muscarinic receptors | |

| Apparent KD | 0.4 - 0.7 nM for human iris muscarinic receptors |

Application in Bioanalysis: The Gold Standard Internal Standard

The principal application of (Rac)-Atropine-d3 is as an internal standard (IS) for the quantitative analysis of atropine in biological matrices using mass spectrometry. An ideal internal standard co-elutes with the analyte and exhibits identical chemical behavior during sample extraction, chromatography, and ionization, but is clearly distinguishable by its mass. This allows it to accurately correct for variations in sample preparation and instrument response, which is critical for robust and reproducible bioanalytical methods.

Table 3: Comparison for Use as an Internal Standard in LC-MS

| Property | Non-labeled Atropine (Analyte) | (Rac)-Atropine-d3 (Internal Standard) | Rationale for Equivalence |

| Extraction Recovery | Variable | Assumed to be identical to analyte | Near-identical polarity and chemical structure ensure co-extraction. |

| Chromatographic Retention | Identical | Co-elutes with the analyte | Deuteration does not significantly affect chromatographic behavior. |

| Ionization Efficiency (ESI) | Variable (subject to matrix effects) | Assumed to be identical to analyte | Co-elution ensures both molecules experience the same ionization conditions and matrix suppression/enhancement. |

| Mass-to-Charge Ratio (m/z) | Distinct | Distinct (+3 Da difference) | Allows for simultaneous but separate detection by the mass spectrometer. |

Experimental Protocol: Quantification of Atropine in Human Plasma via LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of atropine in plasma for pharmacokinetic, clinical, or forensic studies.

Experimental Workflow

The general workflow involves spiking the plasma sample with the deuterated internal standard, preparing the sample to remove interferences, separating the analyte from other components via HPLC, and finally, detecting and quantifying it using a tandem mass spectrometer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (Rac)-Atropine-d3 | 1276197-36-4 [sigmaaldrich.com]

- 3. (Rac)-Atropine-d3 ((Rac)-Tropine tropate-d3; (Rac)-Hyoscyamine-d3) | Isotope-Labeled Compounds | 1276197-36-4 | Invivochem [invivochem.com]

- 4. (+/-)-Atropine-D3 | C17H23NO3 | CID 44224297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atropina | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

The Pharmacokinetics of Deuterated Atropine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative pharmacokinetic data from preclinical or clinical studies on deuterated atropine versus non-deuterated atropine is not publicly available as of the last update of this document. This guide provides a comprehensive overview based on the known metabolism of atropine and the scientific principles of the kinetic isotope effect (KIE) to inform future research and development.

Executive Summary

Atropine, a tropane alkaloid, is an essential medication used for a variety of clinical applications, including the treatment of bradycardia, organophosphate poisoning, and as a mydriatic agent. Its therapeutic efficacy is, however, limited by a relatively short half-life and potential for side effects. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, presents a promising strategy to improve the pharmacokinetic profile of atropine. By slowing down the rate of metabolic degradation through the kinetic isotope effect, deuteration could lead to a longer duration of action, increased systemic exposure, and potentially a more favorable safety profile. This technical guide explores the rationale for developing deuterated atropine, details its known metabolic pathways, and provides a hypothetical framework for its pharmacokinetic evaluation.

The Rationale for Deuterating Atropine

The primary motivation for developing a deuterated version of atropine lies in the potential to enhance its metabolic stability. The metabolism of atropine is a key determinant of its duration of action. By strategically placing deuterium at metabolically vulnerable positions, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down the rate of enzymatic cleavage. This phenomenon, known as the kinetic isotope effect (KIE), could lead to several therapeutic advantages:

-

Prolonged Half-Life: A reduced rate of metabolism would result in a longer plasma half-life, potentially reducing the frequency of administration.

-

Increased Bioavailability: For orally administered atropine, slowing first-pass metabolism could increase its bioavailability.

-

Reduced Metabolite-Mediated Toxicity: If any of the metabolites are associated with adverse effects, reducing their formation could improve the drug's safety profile.

-

More Predictable Dosing: A more stable pharmacokinetic profile could lead to less inter-individual variability in patient response.

Metabolism of Atropine

The metabolism of atropine in humans is complex and involves several enzymatic pathways. The major metabolites result from N-demethylation, oxidation, and hydrolysis. Understanding these pathways is critical for identifying the optimal positions for deuteration.

In humans, a significant portion of an administered dose of atropine is excreted unchanged in the urine.[1][2] The main metabolites include:

-

Noratropine: Formed via N-demethylation of the tropane ring.[1]

-

Atropine-N-oxide: An oxidation product of the nitrogen atom.[1]

-

Tropine (Tropic acid ester): Resulting from the hydrolysis of the ester linkage.[1]

-

Tropic acid: Also a product of ester hydrolysis.

The N-demethylation pathway is a primary target for deuteration. Replacing the hydrogens on the N-methyl group with deuterium (creating atropine-d3) would be expected to slow down the formation of noratropine, thereby potentially increasing the parent drug's exposure.

Pharmacokinetics of Non-Deuterated Atropine

The pharmacokinetic parameters of non-deuterated atropine have been characterized in various studies and serve as a benchmark for the evaluation of any deuterated analogue.

| Parameter | Route of Administration | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | Intramuscular | 30 minutes | |

| Oral Gel | 1.6 hours | ||

| Cmax (Peak Plasma Concentration) | 1.67 mg Intramuscular | 9.6 ng/mL | |

| 0.01% w/w Oral Gel | 0.14 ng/mL | ||

| Half-life (t½) | Intravenous/Intramuscular | 2 to 4 hours | |

| Bioavailability | Intramuscular | ~50% | |

| Protein Binding | 14% to 44% | ||

| Volume of Distribution (Vd) | Intravenous | 1.0 to 1.7 L/kg | |

| Clearance | Intravenous | 2.9 to 6.8 mL/min/kg |

Hypothetical Experimental Protocol for a Comparative Pharmacokinetic Study

This section outlines a hypothetical experimental protocol for a preclinical study in rats to compare the pharmacokinetics of deuterated atropine (e.g., atropine-d3) with non-deuterated atropine.

Study Design

A parallel-group study in male Sprague-Dawley rats (n=6 per group) is proposed.

-

Group 1: Non-deuterated atropine (intravenous administration)

-

Group 2: Deuterated atropine (intravenous administration)

-

Group 3: Non-deuterated atropine (oral gavage)

-

Group 4: Deuterated atropine (oral gavage)

Dosing

-

Intravenous: 1 mg/kg administered as a bolus via the tail vein.

-

Oral: 5 mg/kg administered by oral gavage.

Sample Collection

Blood samples (approximately 0.2 mL) will be collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

Plasma concentrations of both deuterated and non-deuterated atropine will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A stable isotope-labeled internal standard (e.g., atropine-d5) would be ideal for quantification.

Visualizations

Atropine Signaling Pathway

References

The Metabolic Journey of (Rac)-Atropine-d3 in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of (Rac)-Atropine-d3 in biological systems. While specific research on the deuterated form is limited, this document extrapolates from the extensive data available on non-deuterated atropine, offering insights into its expected metabolic fate, pharmacokinetic profile, and the methodologies employed for its study. The inclusion of deuterium in the N-methyl group of atropine is primarily for its use as an internal standard in analytical quantification; however, it is important to consider potential kinetic isotope effects on its metabolism.

Introduction to (Rac)-Atropine

Atropine is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1][2][3][4] It is a racemic mixture of d- and l-hyoscyamine, with the l-isomer being the pharmacologically active component.[3] Atropine is widely used in medicine for its effects on the parasympathetic nervous system, including its use as an antidote for organophosphate poisoning, for the treatment of bradycardia, and in ophthalmology to dilate the pupils. (Rac)-Atropine-d3 is a stable isotope-labeled version of atropine, where three hydrogen atoms on the N-methyl group are replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of atropine in biological matrices.

Metabolic Pathways

The metabolism of atropine is reasonably well-characterized and occurs primarily in the liver through enzymatic hydrolysis and oxidation. The same pathways are anticipated for (Rac)-Atropine-d3. The major metabolic routes include:

-